Tricyclopentylphosphine tetrafluoroborate

Description

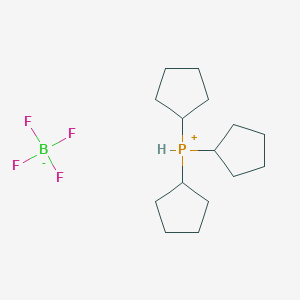

Tricyclopentylphosphine tetrafluoroborate (CAS: 610756-04-2, molecular formula: C₁₅H₂₄BF₄P) is a phosphonium salt characterized by three cyclopentyl groups attached to a central phosphorus atom, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound is notable for its role as a ligand in transition metal catalysis, particularly in nickel-catalyzed carboxylation reactions, where it facilitates the activation of benzylic halides to synthesize phenylacetic acids under mild conditions (DMF/DMA, room temperature) . It is stored at 2–8°C under argon to prevent degradation, reflecting its sensitivity to moisture and oxygen . With a purity of 98%, it is utilized in specialized synthetic protocols requiring precise steric and electronic control .

Properties

CAS No. |

610756-04-2 |

|---|---|

Molecular Formula |

C15H27BF4P- |

Molecular Weight |

325.16 g/mol |

IUPAC Name |

tricyclopentylphosphane;tetrafluoroborate |

InChI |

InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1 |

InChI Key |

KTDMVANQORSVPI-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3 |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(C1)P(C2CCCC2)C3CCCC3 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclopentylphosphine tetrafluoroborate can be synthesized through the reaction of tricyclopentylphosphine with tetrafluoroboric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclopentylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.

Common Reagents and Conditions

The compound is often used in combination with palladium or nickel catalysts in cross-coupling reactions. Typical conditions include the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Tricyclopentylphosphine tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tricyclopentylphosphine tetrafluoroborate exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium or nickel, to form active catalytic species that facilitate various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and functional differences between tricyclopentylphosphine tetrafluoroborate and analogous phosphonium salts:

Key Observations :

- Steric Effects : Cyclohexyl substituents (tricyclohexylphosphonium) impart greater steric hindrance than cyclopentyl or tert-butyl groups, enhancing selectivity in C–H activation .

- Electronic Properties : The electron-donating nature of alkyl groups (e.g., tert-butyl) stabilizes metal centers in catalytic cycles, while cycloalkyl groups (cyclopentyl/cyclohexyl) offer tunable π-backbonding interactions .

- Stability : Bulkier ligands (e.g., tricyclohexyl) improve thermal stability but may reduce solubility in polar solvents compared to smaller analogs .

Research Findings and Trends

Reactivity-Steric Relationships : Larger substituents (e.g., cyclohexyl) enhance catalytic selectivity but may slow reaction kinetics due to hindered substrate binding. For example, tricyclohexylphosphonium tetrafluoroborate outperforms smaller analogs in arylation but requires higher temperatures for solubility .

Anion Effects : The BF₄⁻ counterion improves solubility in aprotic solvents compared to halides (e.g., iodide), as seen in ionic liquid comparisons where BF₄⁻ salts exhibit lower viscosity .

Ligand Design : Hybrid ligands (e.g., tert-butyldicyclohexyl) are emerging to balance steric and electronic effects, enabling applications in enantioselective synthesis .

Biological Activity

Tricyclopentylphosphine tetrafluoroborate (TCPB) is a phosphonium salt that has garnered attention in various fields of organic synthesis and catalysis. Its biological activity, while less extensively documented than its chemical applications, has been explored in several studies, particularly in the context of its role as a ligand in catalytic systems and its potential therapeutic applications.

- Molecular Formula : C18H34BF4P

- Molar Mass : 368.24 g/mol

- Appearance : White powder

- Solubility : Soluble in water; slightly soluble in dichloromethane and methanol

- Melting Point : 164°C

TCPB is characterized by its stability and non-pyrophoric nature, making it suitable for various synthetic applications without the risks associated with more reactive phosphines. Its bulky cyclopentyl groups contribute to its selectivity in catalytic reactions by controlling steric interactions between substrates and catalysts.

Biological Activity Overview

The biological activity of TCPB is primarily linked to its role as a ligand in metal-catalyzed reactions. Here are some key findings related to its biological implications:

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of chitosan derivatives modified with quaternary phosphonium salts against several fungal strains. The results indicated that these derivatives had superior antifungal activity compared to chitosan alone, with inhibitory indices exceeding 75% at specific concentrations . This highlights the potential of TCPB-related compounds in developing new antifungal agents.

Case Study 2: Catalytic Efficiency

In a microwave-assisted synthesis involving TCPB as a ligand, researchers reported high yields of cyclized products from direct arylation reactions. The study demonstrated that varying catalyst loadings affected yields significantly, indicating that TCPB plays a crucial role in optimizing reaction conditions for synthesizing biologically relevant compounds .

Comparative Analysis Table

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Tricyclohexylphosphine tetrafluoroborate | Effective as a ligand; potential antifungal properties | Organic synthesis; catalysis |

| Triphenylphosphine | Widely used; moderate cytotoxicity | Organic synthesis; drug development |

| Tricyclopentylphosphonium salts | Enhanced antifungal activity; membrane disruption | Antifungal therapies; cellular studies |

Q & A

Basic Research Questions

Q. How can researchers synthesize Tricyclopentylphosphine tetrafluoroborate with high purity for catalytic applications?

- Methodology : Protonate tricyclopentylphosphine (PCy3) with tetrafluoroboric acid (HBF4) in a non-aqueous solvent (e.g., dichloromethane) under inert conditions. Purify the product via recrystallization from a low-polarity solvent (e.g., diethyl ether) to remove excess acid or unreacted phosphine. Confirm purity using NMR spectroscopy (e.g., P NMR for phosphine characterization) and elemental analysis .

Q. What are the key considerations for handling and storing this compound in air-sensitive reactions?

- Methodology : Despite its air-stable nature compared to free phosphines, store the compound in a desiccator under nitrogen or argon to minimize moisture absorption. Conduct reactions in anhydrous solvents (e.g., THF or toluene) and use Schlenk-line techniques for rigorous air-sensitive protocols. Monitor stability via periodic P NMR to detect oxidation byproducts .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : Use P NMR to confirm the absence of free phosphine (δ ≈ -5 to +20 ppm for phosphonium salts). Pair with B NMR to verify the tetrafluoroborate counterion (δ ≈ -1.0 ppm). Complement with FT-IR to identify B-F stretching vibrations (~1100 cm) and X-ray crystallography for structural elucidation .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its coordination behavior in transition metal complexes?

- Methodology : Compare its coordination kinetics with less bulky phosphines (e.g., triphenylphosphine) using UV-Vis or P NMR titration. Monitor ligand substitution rates in model complexes (e.g., [RhCl(COD)]). Computational studies (DFT) can map steric parameters (Tolman cone angles) and electronic effects (NBO analysis) .

Q. What role does the tetrafluoroborate counterion play in stabilizing reactive intermediates in catalytic cycles?

- Methodology : Investigate ion-pairing effects via conductivity measurements in low-dielectric solvents (e.g., toluene). Compare catalytic efficiency with other anions (e.g., PF or OTf) in cross-coupling reactions. Use ESI-MS to detect ion-paired intermediates in solution .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across different solvent systems?

- Methodology : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) and dielectric constants. Correlate reaction rates (kinetic studies) with solvent donor numbers and coordinating abilities. Control for trace moisture via Karl Fischer titration and replicate experiments under inert conditions .

Q. What computational approaches are suitable for modeling the redox behavior of this compound in electrochemical applications?

- Methodology : Perform cyclic voltammetry to determine redox potentials. Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and predict electron-transfer pathways. Validate using spectroelectrochemical techniques (UV-Vis-NIR) .

Comparative and Mechanistic Studies

Q. How does this compound compare to other phosphonium salts (e.g., tricyclohexyl derivatives) in suppressing metal nanoparticle aggregation?

- Methodology : Synthesize metal nanoparticles (e.g., Au or Pd) via reduction in the presence of phosphonium salts. Use TEM to measure particle size distribution and XRD to assess crystallinity. Compare colloidal stability via zeta potential measurements .

Q. What mechanistic insights explain the enhanced thermal stability of this compound in ionic liquid-based electrolytes?

- Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Compare with differential scanning calorimetry (DSC) to identify phase transitions. Use molecular dynamics simulations to model interactions between the phosphonium cation and ionic liquid anions (e.g., [BF]) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.